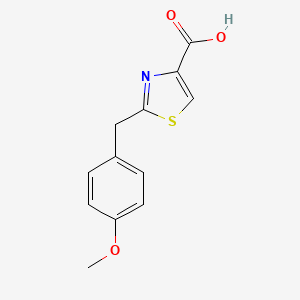![molecular formula C20H19N3O2 B2947182 N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide CAS No. 2034435-48-6](/img/structure/B2947182.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide, also known as BMA-10, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the binding of copper ions. Copper ions are essential for many biological processes, but can also be toxic in high concentrations. N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide may act as a chelator, binding to copper ions and preventing them from causing damage to cells.
Biochemical and Physiological Effects:
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its fluorescent properties and potential anti-cancer activity, it has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its selectivity for copper ions. This allows for the specific detection and measurement of copper ion concentrations in biological systems. However, one limitation is the potential for N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide to interfere with other metal ions or biological molecules, which could lead to inaccurate results.
Orientations Futures
There are several future directions for research involving N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects.
Another area of interest is the development of new fluorescent probes based on the structure of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide. By modifying the chemical structure of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide, it may be possible to create probes that are selective for other metal ions or biological molecules.
Overall, N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide is a promising compound that has the potential to be used in a variety of scientific research applications. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide involves a series of chemical reactions. One approach involves the reaction of 2-(4-methoxyphenyl)acetic acid with thionyl chloride to form 2-(4-methoxyphenyl)acetyl chloride. This is then reacted with 2,3'-bipyridine-5-methanol to form the desired product, N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide has been studied for its potential use in various scientific research applications. One area of research is its use as a fluorescent probe for the detection of metal ions. N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide has been shown to selectively bind to copper ions, making it a useful tool for studying copper ion concentrations in biological systems.
Another area of research is its potential use as a therapeutic agent for the treatment of cancer. N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-cancer properties in vitro, and further studies are needed to determine its potential as a cancer treatment in vivo.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-18-7-4-15(5-8-18)11-20(24)23-13-16-6-9-19(22-12-16)17-3-2-10-21-14-17/h2-10,12,14H,11,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCMDCZBYJTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

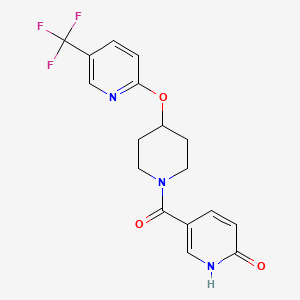
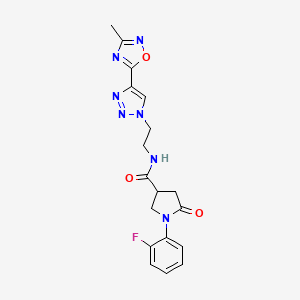
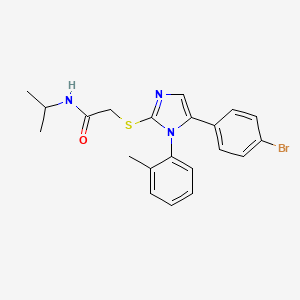
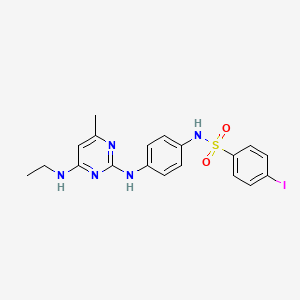

![(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2947109.png)
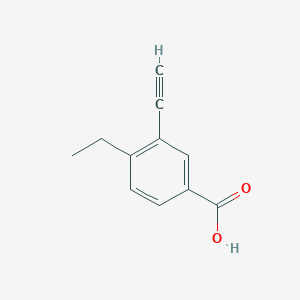


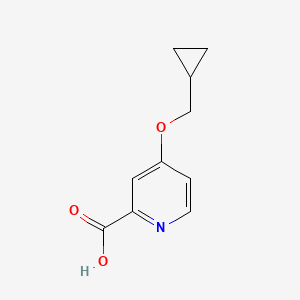

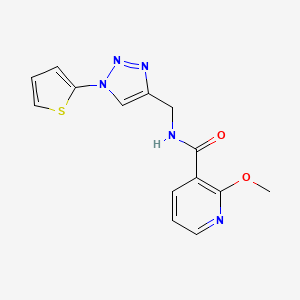
![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2947119.png)
